molecular formula C17H14O4 B2587510 3-benzyl-5,7-dihydroxy-4-methyl-2H-chromen-2-one CAS No. 219551-85-6

3-benzyl-5,7-dihydroxy-4-methyl-2H-chromen-2-one

Cat. No.: B2587510
CAS No.: 219551-85-6
M. Wt: 282.295
InChI Key: UKYMHVBZOSPIOA-UHFFFAOYSA-N
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Description

3-Benzyl-5,7-dihydroxy-4-methyl-2H-chromen-2-one is a compound belonging to the coumarin family, which are known for their diverse biological activities. This compound is characterized by its benzyl group at the 3-position, hydroxyl groups at the 5 and 7 positions, and a methyl group at the 4-position on the chromen-2-one scaffold. Coumarins are widely found in nature and have been used in various medicinal and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-5,7-dihydroxy-4-methyl-2H-chromen-2-one can be achieved through several methods. One common approach involves the Pechmann condensation, which is a reaction between phenols and β-keto esters in the presence of an acid catalyst. For this specific compound, the reaction typically involves the condensation of 7-hydroxy-4-methylcoumarin with benzyl halides in the presence of a base such as potassium carbonate (K₂CO₃) at room temperature .

Industrial Production Methods

Industrial production of coumarin derivatives, including this compound, often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and green chemistry principles, such as using environmentally friendly solvents and catalysts, is becoming more common to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-5,7-dihydroxy-4-methyl-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The carbonyl group can be reduced to form dihydro derivatives.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of quinones, while reduction of the carbonyl group can yield dihydro derivatives .

Scientific Research Applications

3-Benzyl-5,7-dihydroxy-4-methyl-2H-chromen-2-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-benzyl-5,7-dihydroxy-4-methyl-2H-chromen-2-one involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. Its anticancer properties are believed to be due to its ability to induce apoptosis and inhibit cell proliferation through the modulation of signaling pathways such as the MAPK/ERK pathway .

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxycoumarin: Known for its anticoagulant properties.

    7-Hydroxy-4-methylcoumarin: Used in the synthesis of various pharmaceuticals.

    3-Benzylcoumarin: Similar structure but lacks the hydroxyl groups at the 5 and 7 positions.

Properties

IUPAC Name

3-benzyl-5,7-dihydroxy-4-methylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O4/c1-10-13(7-11-5-3-2-4-6-11)17(20)21-15-9-12(18)8-14(19)16(10)15/h2-6,8-9,18-19H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKYMHVBZOSPIOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=CC(=CC(=C12)O)O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of phloroglucinol dihydrate (20 g) and ethyl 2-benzylacetoacetate (27.5 ml) in ethanol (320 ml) was treated with dry HCl at 0° C. for five hours and the solution was kept at that temperature overnight. The yellow solution was concentrated and triturated with water, the solids filtered, washed with water and dried. The resulting hydrate was thrice evaporated to dryness from toluene, triturated with petroleum ether (bp. 40-60° C.) and filtered. Yield 33,4 g (96%). Melting point 258-260° C.
Name
phloroglucinol dihydrate
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
27.5 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
320 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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